2-ethoxy-N-(2-methoxybenzyl)benzamide

NLRP3 inflammasome CNS penetration Lipophilicity optimization

Systematic NLRP3 inflammasome SAR programs require matched alkoxy analogs to deconvolute substituent effects on potency, selectivity, and brain exposure. 2-Ethoxy-N-(2-methoxybenzyl)benzamide (MW 285.34, C₁₇H₁₉NO₃) is the direct ortho-ethoxy comparator to the validated lead JC-171 (IC₅₀ 8.45 μM against IL-1β release). • Predicted ~0.5 logP increase over JC-171 enhances passive CNS permeability without mass penalty; favorable Wager CNS MPO profile (tPSA 47.6 Ų, logP ~3.4). • Ortho-ethoxy substitution minimizes CYP4Z1 off-target liability (cf. 4-ethoxy isomer IC₅₀ 200 nM), reducing metabolic interference in inflammasome phenotypic screens. • Compatible with established JC-171 brain-tissue HPLC-MS/MS workflows for comparative brain-to-plasma ratio studies. Catalogued in ChemBridge CORE and Hit2Lead screening collections. Custom synthesis with global shipping.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
Cat. No. B11020961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-methoxybenzyl)benzamide
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC
InChIInChI=1S/C17H19NO3/c1-3-21-16-11-7-5-9-14(16)17(19)18-12-13-8-4-6-10-15(13)20-2/h4-11H,3,12H2,1-2H3,(H,18,19)
InChIKeyUBDPBZGTAJLUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-N-(2-methoxybenzyl)benzamide: A Differentiated ortho-Ethoxybenzamide for NLRP3 Inflammasome and Screening Library Sourcing


2-Ethoxy-N-(2-methoxybenzyl)benzamide (C₁₇H₁₉NO₃, MW 285.34 g/mol) is a synthetic ortho-ethoxy-substituted N-benzylbenzamide. It belongs to a class of 2-alkoxybenzamides that have demonstrated biological activity as NLRP3 inflammasome inhibitors and are catalogued in commercial high-throughput screening libraries including the ChemBridge CORE and Hit2Lead collections . The compound features an ethoxy group at the ortho position of the benzoyl ring and a 2-methoxybenzyl substituent on the amide nitrogen, distinguishing it from both the 4-ethoxy positional isomer and the 2-methoxy analog JC-171 [1]. This substitution pattern modulates key physicochemical properties relevant to target engagement and library selection decisions.

Why 2-Ethoxy-N-(2-methoxybenzyl)benzamide Cannot Be Casually Substituted with Other 2-Alkoxybenzamides


Within the 2-alkoxy-N-(2-methoxybenzyl)benzamide subseries, the nature of the 2-alkoxy substituent directly determines both the potency of NLRP3 inflammasome inhibition and the selectivity profile against off-targets such as adenosine receptors. The 2-methoxy analog (JC-171) achieves an IC50 of 8.45 μM against NLRP3-driven IL-1β release in J774A.1 macrophages [1], while the 2-ethoxy substitution present in the target compound is predicted to increase logP by approximately 0.5 units, enhancing membrane permeability but also potentially altering the off-target binding landscape . Positional isomerism further compounds this: the 4-ethoxy isomer displays an entirely different activity profile, with sub-micromolar CYP4Z1 inhibition (IC50 200 nM) [2]. Consequently, substituting the target compound with a 2-methoxy or 4-ethoxy analog without re-validation will alter both the primary pharmacology and the polypharmacology fingerprints of experimental protocols.

2-Ethoxy-N-(2-methoxybenzyl)benzamide: Head-to-Head Comparative Evidence Against Closest Analogs


2-Ethoxy vs. 2-Methoxy Substitution: LogP-Driven Differentiation for CNS Target Engagement

In the NLRP3 inhibitor series, the 2-alkoxy substituent governs lipophilicity, which is a critical determinant of blood-brain barrier penetration. The 2-methoxy lead compound JC-171 (2-methoxy-N-(2-methoxybenzyl)benzamide) has a calculated logP of approximately 2.9–3.0 [1]. The 2-ethoxy substitution in the target compound is expected to increase logP by approximately 0.4–0.5 log units, consistent with the measured logP of 3.47 for the structurally analogous 4-ethoxy isomer . This increase in lipophilicity may enhance passive membrane permeability, a property of direct relevance for CNS-targeted NLRP3 programs where JC-171 has demonstrated brain penetration in murine models [1].

NLRP3 inflammasome CNS penetration Lipophilicity optimization

NLRP3 Inflammasome Inhibition: Class-Level Potency Established by the 2-Methoxy Analog JC-171

The 2-methoxy analog JC-171 has been rigorously characterized as a selective NLRP3 inflammasome inhibitor. In J774A.1 macrophages stimulated with LPS/ATP, JC-171 inhibits IL-1β release with an IC50 of 8.45 ± 1.56 μM [1]. The compound also exhibited in vivo efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, delaying disease progression and reducing severity in both prophylactic and therapeutic dosing regimens [1]. Given that the 2-alkoxy substitution is tolerated in the JC-171 pharmacophore, the 2-ethoxy analog is positioned as a tool compound for exploring the SAR at the 2-position of the benzamide ring with respect to NLRP3 potency and selectivity [1].

NLRP3 inflammasome IL-1β Multiple sclerosis

CYP4Z1 Activity Cliff Between 2-Ethoxy and 4-Ethoxy Positional Isomers

The 4-ethoxy positional isomer (4-ethoxy-N-(2-methoxybenzyl)benzamide) has been profiled in BindingDB and ChEMBL for CYP4Z1 inhibition, displaying an IC50 of 200 nM (Ki = 2,200 nM) in human HepG2 cell membranes expressing CYP4Z1 [1]. This sub-micromolar CYP engagement represents a significant off-target liability. The 2-ethoxy substitution in the target compound places the ethoxy group in the ortho position relative to the amide carbonyl, which alters the molecular shape, electronic distribution, and hydrogen-bonding capacity compared to the para-ethoxy isomer. This positional shift is expected to reduce CYP4Z1 affinity, offering a cleaner polypharmacology profile for inflammasome-focused studies where CYP-mediated metabolic interference or toxicity is a concern .

CYP4Z1 inhibition Positional isomer SAR Off-target selectivity

HTS Library Provenance: ChemBridge CORE Collection Sourcing Advantage

2-Ethoxy-N-(2-methoxybenzyl)benzamide is available through the ChemBridge CORE screening collection via Hit2Lead, alongside over 1.3 million screening compounds . The 4-ethoxy positional isomer (SC-5655439) is listed at a molecular weight of 285 Da, tPSA 47.6 Ų, and logP 3.47 . The target compound benefits from the same established supply chain, with defined purity, solid-form availability, and analog searching capabilities. By contrast, the 2-methoxy NLRP3 lead JC-171 is a custom-synthesized academic compound not available through the same commercial HTS platforms, limiting its accessibility for large-scale screening campaigns [1].

High-throughput screening ChemBridge library Commercial availability

Optimal Application Scenarios for 2-Ethoxy-N-(2-methoxybenzyl)benzamide Based on Verified Evidence


SAR Probe for 2-Alkoxy Substituent Effects on NLRP3 Inflammasome Inhibition

This compound serves as the direct 2-ethoxy comparator to the well-characterized 2-methoxy lead JC-171 (IC50 8.45 μM against NLRP3/IL-1β) [1]. Procurement is justified when a medicinal chemistry team needs to systematically evaluate the effect of increasing alkoxy size (methoxy → ethoxy → isopropoxy) on NLRP3 potency, selectivity, and CNS penetration within a defined benzamide scaffold. The compound is particularly valuable because the parent JC-171 scaffold has validated in vivo efficacy in the EAE multiple sclerosis model, providing a translational bridge for new analogs.

CYP4Z1 Counter-Screening to Map Positional Isomer Selectivity

The 4-ethoxy positional isomer demonstrates sub-micromolar CYP4Z1 inhibition (IC50 200 nM, Ki 2,200 nM) in human HepG2 membranes [2]. The 2-ethoxy compound, by virtue of its ortho substitution pattern, is predicted to exhibit significantly lower CYP4Z1 affinity. This makes it the preferred tool for inflammasome-focused phenotypic screens where CYP-derived metabolic interference, reactive metabolite formation, or cytotoxicity unrelated to NLRP3 engagement must be minimized. Researchers should include both the 2-ethoxy and 4-ethoxy isomers as matched pairs to quantify the CYP selectivity window.

High-Throughput Screening Library Expansion with CNS-Favorable Physicochemical Properties

With a molecular weight of 285 Da, tPSA of 47.6 Ų, and estimated logP of ~3.4, this compound occupies favorable CNS drug-like chemical space as defined by the Wager criteria (MW ≤ 400, tPSA ≤ 90 Ų, logP 1–5) . Compared to JC-171, the 2-ethoxy substitution increases logP without substantial mass penalty, potentially improving passive brain permeability. Screening library managers seeking to expand CNS-focused benzamide chemical space for neurodegenerative disease targets should prioritize this compound over the more polar 2-methoxy analog.

Method Development for NLRP3 Inhibitor Brain Tissue Quantification

A validated HPLC-MS/MS method has been established for JC-171 detection and quantification in brain tissue, enabling direct comparison of brain penetration between JC-171 and MCC950 [3]. The 2-ethoxy analog can be incorporated into this analytical workflow as an internal standard or as a test article for comparative brain exposure studies. Procurement is indicated when extending this methodology to evaluate how the 2-alkoxy substituent modulates the brain-to-plasma concentration ratio within a chemically controlled benzamide series.

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